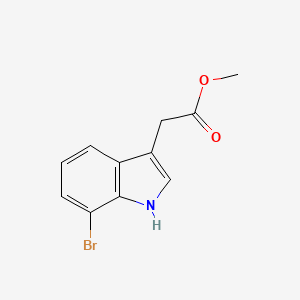

Methyl 7-Bromoindole-3-acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-溴吲哚-3-乙酸甲酯是一种属于吲哚家族的化学化合物,其特征是在吲哚环的第7位存在一个溴原子,在第3位存在一个甲酯基团。 吲哚衍生物由于其生物学和药理学活性而在各个领域发挥着重要作用 .

准备方法

合成路线和反应条件: 7-溴吲哚-3-乙酸甲酯的合成通常包括吲哚-3-乙酸的溴化,然后进行酯化。一种常见的方法是在乙酸或二氯甲烷等溶剂存在下,使用溴或N-溴代丁二酰亚胺(NBS)作为溴化剂。 溴化产物随后使用甲醇和硫酸等催化剂进行酯化 .

工业生产方法: 7-溴吲哚-3-乙酸甲酯的工业生产可能涉及连续流动工艺,以确保高产率和纯度。 使用自动化系统进行溴化和酯化可以提高效率和可扩展性 .

反应类型:

氧化: 7-溴吲哚-3-乙酸甲酯可以进行氧化反应,通常使用高锰酸钾或三氧化铬等试剂,导致形成相应的羧酸。

还原: 还原反应可以使用氢化铝锂(LiAlH4)等试剂进行,生成相应的醇。

常见试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在氢氧化钠等碱存在下,胺或硫醇.

主要形成的产物:

氧化: 吲哚-3-乙酸衍生物。

还原: 吲哚-3-乙醇衍生物。

科学研究应用

7-溴吲哚-3-乙酸甲酯在科学研究中具有多种应用:

化学: 用作合成复杂有机分子和天然产物的结构单元。

生物学: 研究其在调节生物通路中的潜在作用,以及作为生物化学测定中的探针。

医学: 研究其抗癌、抗病毒和抗菌特性。

工业: 用于开发药物、农用化学品和染料

作用机制

7-溴吲哚-3-乙酸甲酯的作用机制涉及其与各种分子靶标的相互作用。溴原子可以参与卤素键合,影响化合物与蛋白质和酶的结合亲和力。 吲哚环可以与生物受体相互作用,调节信号通路并发挥治疗作用 .

类似化合物:

吲哚-3-乙酸: 一种天然存在的植物激素,具有类似的结构特征,但缺少溴原子。

5-溴吲哚-3-乙酸甲酯: 类似的结构,溴位于第5位,表现出不同的反应性和生物活性。

7-溴吲哚: 缺少乙酸基团,用于不同的合成应用

独特性: 7-溴吲哚-3-乙酸甲酯由于溴和酯基团的特定位置,使其具有独特的化学反应性和生物学特性。 这使其成为合成化学和药物研究中宝贵的化合物 .

相似化合物的比较

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine atom.

Methyl 5-Bromoindole-3-acetate: Similar structure with bromine at the 5th position, exhibiting different reactivity and biological activity.

7-Bromoindole: Lacks the acetate group, used in different synthetic applications

Uniqueness: Methyl 7-Bromoindole-3-acetate is unique due to the specific positioning of the bromine and ester groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

生物活性

Methyl 7-Bromoindole-3-acetate is a compound belonging to the indole family, characterized by a bromine atom at the 7-position and an acetate group at the 3-position. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. The following sections will explore its biological activity, including anticancer properties, interactions with various biological targets, and comparative analysis with related compounds.

1. Anticancer Activity

Several studies have highlighted the potential of brominated indoles, including this compound, in exhibiting cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms:

- Mechanisms of Action :

- Induction of oxidative stress leading to cellular damage.

- Modulation of signaling pathways associated with cell survival and apoptosis.

A study reported that brominated indoles showed significant cytotoxicity in vitro against breast cancer and leukemia cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for elucidating its biological effects. The presence of the bromine atom at the 7-position is believed to enhance its reactivity and biological potency compared to non-brominated analogs.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine at position 7 | Enhanced cytotoxicity against cancer cells |

| Ethyl 7-Bromoindole-3-acetate | Bromine at position 7 | Similar activity but different solubility profile |

| Methyl Indole-3-acetic Acid | No bromine substitution | Less reactive, primarily involved in plant growth regulation |

The structural modifications significantly influence their biological activities, highlighting the importance of substituent position and nature in determining pharmacological effects .

3. Inhibition of Viral Fusion

This compound has also been investigated for its potential as a fusion inhibitor against viruses such as HIV. Structure-based drug design approaches have identified indole derivatives that can effectively inhibit viral fusion processes, crucial for viral entry into host cells.

- Binding Affinity :

4. Case Studies and Research Findings

Recent studies have provided insights into the various biological activities associated with this compound:

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The compound was shown to induce apoptosis through caspase activation and mitochondrial dysfunction.

- Viral Inhibition Study : Another significant study explored the antiviral properties of indole derivatives, demonstrating that this compound could inhibit HIV-1 fusion with an EC50 value around 0.5 µM, showcasing its potential as a therapeutic agent against viral infections .

5. Conclusion

This compound presents promising biological activities, particularly in anticancer and antiviral applications. Its unique structural features contribute to its reactivity and efficacy compared to related compounds. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Future studies should focus on:

- Detailed mechanistic studies to understand how this compound interacts with specific cellular targets.

- Clinical trials to evaluate its efficacy and safety profile in humans.

属性

分子式 |

C11H10BrNO2 |

|---|---|

分子量 |

268.11 g/mol |

IUPAC 名称 |

methyl 2-(7-bromo-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |

InChI 键 |

BQHYPYCXYXBHBJ-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。